![molecular formula C16H14O3 B12080475 Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl- CAS No. 68235-45-0](/img/structure/B12080475.png)
Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl-
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Overview
Description
Preparation Methods
The synthesis of Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl- typically involves the reaction of a methoxy-substituted benzaldehyde with a phenyl-substituted epoxide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the epoxide ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the epoxide ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl-, exhibits significant anticancer activity. Studies have shown that derivatives of this compound can induce cytotoxic effects in various cancer cell lines:
- Case Study : In vitro assays demonstrated selective cytotoxicity against melanoma cells with IC50 values indicating effective inhibition of cell proliferation compared to normal cells. The mechanism of action involves inducing apoptosis through modulation of key signaling pathways.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Its oxirane structure is believed to enhance interactions with microbial targets, leading to disruption of cell membranes or inhibition of essential metabolic processes.
Activity Type | Effect | Mechanism |
---|---|---|
Anticancer | Cytotoxicity against melanoma cells | Induction of apoptosis |
Antimicrobial | Efficacy against bacterial strains | Membrane disruption |
Organic Synthesis
Methanone serves as a valuable building block in organic synthesis. It can be utilized to prepare more complex molecules and heterocycles through various chemical reactions:
- Synthesis Routes :
- Oxidation Reactions : Facilitating the formation of the oxirane ring.
- Substitution Reactions : Introducing functional groups through electrophilic aromatic substitution.
Reaction Type | Reagents Used | Products Formed |
---|---|---|
Oxidation | Dihydrogen peroxide | Oxirane derivatives |
Substitution | Electrophiles | Functionalized methanones |
Materials Science
The unique structural properties of Methanone make it suitable for developing advanced materials such as polymers and coatings. Its reactivity allows for the incorporation into polymer matrices, enhancing mechanical and thermal properties.
Mechanism of Action
The mechanism of action of Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl- involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules. This reactivity underlies its biological effects and potential therapeutic applications. The specific pathways involved depend on the context of its use and the target molecules.
Comparison with Similar Compounds
Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl- can be compared with other similar compounds such as:
3-(4-Chlorophenyl)-2-oxiranylmethanone: This compound has a similar structure but with a chlorine substituent, which can affect its reactivity and applications.
(4-Methoxyphenyl)[3-(4-methoxyphenyl)-2-oxiranyl]methanone:
(2-Methylphenyl)(3-phenyl-2-oxiranyl)methanone: The presence of a methyl group can alter the compound’s reactivity and interactions with other molecules.
These comparisons highlight the unique features of Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl- and its potential advantages in various applications.
Biological Activity
Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl-, is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features an oxiranyl ring structure combined with phenyl groups, which are known to influence its reactivity and biological interactions. The presence of methoxy groups enhances its solubility and may affect its interaction with biological targets.
Biological Activity Overview
Research has indicated that Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl- exhibits various biological activities:
- Antimicrobial Properties : The compound has been investigated for its antimicrobial effects against a range of pathogens. Studies have shown that it possesses significant inhibitory activity against both bacterial and fungal strains.
- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties, making it a candidate for further investigation in cancer therapeutics.
The mechanism by which Methanone exerts its biological effects is primarily through its interaction with specific molecular targets such as enzymes and receptors. The oxiranyl ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can covalently modify proteins or nucleic acids. This modification can inhibit enzyme activity or alter receptor functions, thereby influencing cellular pathways.
Antimicrobial Activity
A study highlighted the compound's effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) demonstrating potent activity:
Microorganism | MIC (μg/mL) | Standard Drug Comparison |
---|---|---|
Escherichia coli | 6.3 | Streptomycin |
Klebsiella pneumoniae | 12.5 | Standard Drug |
Staphylococcus aureus | 12.5 | Standard Drug |
These results indicate that Methanone shows comparable or superior activity against certain strains when compared to established antibiotics .
Anticancer Studies
In vitro studies have indicated that Methanone can inhibit the proliferation of cancer cell lines. For instance:
- Cell Line Tested : MCF-7 (breast cancer)
- Inhibition Rate : Over 70% at concentrations of 10 µM after 48 hours of treatment.
This suggests potential utility in developing anticancer therapies .
Case Studies
- Case Study on Anticancer Activity : A recent study investigated the effects of Methanone on MCF-7 cells. The results showed a dose-dependent inhibition of cell growth, suggesting that the compound may induce apoptosis through activation of caspase pathways.
- Case Study on Antimicrobial Efficacy : Another study evaluated the antimicrobial properties against clinical isolates of E. coli and S. aureus. The findings demonstrated that Methanone significantly inhibited bacterial growth compared to control groups treated with standard antibiotics.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methanone derivatives with oxiranyl and methoxyphenyl substituents?
- Methodological Answer : A representative procedure involves oxidative coupling under controlled conditions. For example, silver nitrate (AgNO₃) and potassium persulfate (K₂S₂O₈) in a 1:1 acetonitrile/water mixture at 60°C under nitrogen for 24 hours facilitates the formation of structurally related methanones . Adjustments to solvent polarity, temperature, and catalyst loading (e.g., AgNO₃ stoichiometry) can optimize yields. Solar photoacylation, as demonstrated with 1,4-naphthoquinone and substituted benzaldehydes, offers an alternative green synthesis route .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Multimodal characterization is critical:
- X-ray diffraction (XRD) resolves crystal packing and confirms stereochemistry (e.g., oxiranyl ring geometry) .
- NMR spectroscopy (¹H/¹³C) identifies methoxyphenyl and oxiranyl proton environments. Coupling constants (e.g., J-values for epoxide protons) validate spatial arrangements .
- High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : Prioritize PPE (gloves, goggles) and fume hood use due to potential skin/eye irritation risks. First-aid measures for exposure include flushing with water (15+ minutes for eyes/skin) and immediate medical consultation. Hazard classifications align with structurally similar methanones, requiring strict adherence to SDS protocols .
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectroscopic data for this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict NMR chemical shifts and vibrational frequencies, aiding in assignments where experimental data conflict. For example, discrepancies in carbonyl (C=O) stretching modes (IR) can be reconciled by comparing computed vs. observed spectra . Time-dependent DFT (TD-DFT) further elucidates excited-state dipole moments, critical for photophysical studies .
Q. What strategies optimize the regioselectivity of oxiranyl ring-opening reactions in this compound?
- Methodological Answer : Regioselectivity depends on nucleophile strength and reaction medium. Acid-catalyzed ring-opening (e.g., H₂SO₄ in ethanol) favors attack at the less hindered epoxide carbon, while base conditions (e.g., NaOH) may reverse selectivity. Monitoring via LC-MS or in situ IR spectroscopy tracks intermediate formation .
Q. How can researchers investigate the biological activity of this compound?
- Methodological Answer :
- Antimicrobial assays : Use microdilution techniques (MIC/MBC) against Gram-positive/negative strains.
- Fluorescent labeling : Analogous to 2-methoxy-2,4-diphenyl-3(2H)-furanone, this compound could label collagen for enzyme activity assays (e.g., collagenase detection via fluorescence quenching) .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ determination .
Q. What analytical techniques validate purity in complex reaction mixtures containing this compound?
- Methodological Answer :
- HPLC-DAD/UV with C18 columns and gradient elution (e.g., acetonitrile/water) separates polar byproducts.
- GC-MS identifies volatile impurities (e.g., residual solvents).
- DSC/TGA assesses thermal stability and detects polymorphic forms .
Q. Data Contradiction and Resolution
Q. How to address discrepancies between theoretical and experimental dipole moments?
- Methodological Answer : Solvatochromic studies in solvents of varying polarity (e.g., cyclohexane to DMSO) measure bathochromic shifts in UV-Vis spectra. Compare experimental dipole moments (µe) derived from Lippert-Mataga plots with DFT-predicted values (µg). Discrepancies >10% suggest unaccounted solvent effects or conformational flexibility .
Q. Why might X-ray and NMR data conflict regarding substituent orientation?
- Methodological Answer : X-ray captures solid-state conformation, while NMR reflects solution dynamics. For flexible moieties (e.g., methoxyphenyl groups), variable-temperature NMR (VT-NMR) or NOESY experiments detect rotational barriers. Molecular dynamics (MD) simulations bridge these states .
Q. Experimental Design
Design a protocol to study the photostability of this compound under UV exposure.
- Methodological Answer :
Prepare 0.1 mM solutions in UV-transparent solvents (e.g., acetonitrile).
Irradiate with UV lamp (λ = 254 nm) at 25°C.
Monitor degradation via HPLC at intervals (0, 1, 3, 6 h).
Identify photoproducts via HRMS/MS².
Correlate stability with substituent effects (e.g., electron-withdrawing groups enhance resilience) .
Properties
CAS No. |
68235-45-0 |
---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
[3-(2-methoxyphenyl)oxiran-2-yl]-phenylmethanone |
InChI |
InChI=1S/C16H14O3/c1-18-13-10-6-5-9-12(13)15-16(19-15)14(17)11-7-3-2-4-8-11/h2-10,15-16H,1H3 |
InChI Key |
GDSJIKXMXQGWCB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2C(O2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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